molecular formula C13H26O2Si B14336985 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal CAS No. 100571-25-3

6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal

Cat. No.: B14336985
CAS No.: 100571-25-3
M. Wt: 242.43 g/mol
InChI Key: BEIHOQRHDKZVOC-UHFFFAOYSA-N
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Description

6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal is an organic compound with the molecular formula C13H26O2Si. It is a silyl ether derivative, which means it contains a silicon atom bonded to an oxygen atom and an organic group. This compound is often used in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base such as imidazole or DMAP (4-dimethylaminopyridine). The reaction is usually carried out in a solvent like DMF (dimethylformamide) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of protective groups and selective reactions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhexanoic acid

    Reduction: 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enol

    Substitution: Various substituted silyl ethers depending on the nucleophile used

Scientific Research Applications

6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal involves its reactivity as a silyl ether and an aldehyde. The silyl ether group provides stability and protection to hydroxyl groups, while the aldehyde group can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal is unique due to its specific structure, which combines the stability of a silyl ether with the reactivity of an aldehyde. This makes it a versatile reagent in organic synthesis, allowing for selective reactions and the formation of complex molecules.

Properties

CAS No.

100571-25-3

Molecular Formula

C13H26O2Si

Molecular Weight

242.43 g/mol

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxy-3-methylhex-2-enal

InChI

InChI=1S/C13H26O2Si/c1-12(9-10-14)8-7-11-15-16(5,6)13(2,3)4/h9-10H,7-8,11H2,1-6H3

InChI Key

BEIHOQRHDKZVOC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)CCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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